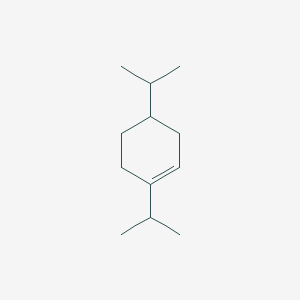
N'-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Starting materials: Benzimidazole core and 2-methoxybenzaldehyde.
- Reaction conditions: Condensation reaction in the presence of an acid catalyst.
Step 3: Formation of Propenylidene Bridge
- Starting materials: Intermediate from Step 2 and propenylidene reagent.
- Reaction conditions: Aldol condensation in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methoxyphenyl group and the propenylidene bridge. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Benzimidazole Core
- Starting materials: o-phenylenediamine and carboxylic acid.
- Reaction conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid.
化学反应分析
Types of Reactions
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
科学研究应用
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
- N’-(3-(2-Hydroxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
- N’-(3-(2-Chlorophenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
- N’-(3-(2-Nitrophenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
These compounds share a similar benzimidazole core but differ in the substituents attached to the phenyl group. The unique properties of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide, such as its methoxy group, contribute to its distinct chemical and biological activities.
属性
分子式 |
C18H16N4O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-7-3-2-5-13(17)6-4-10-21-22-18(23)14-8-9-15-16(11-14)20-12-19-15/h2-12H,1H3,(H,19,20)(H,22,23)/b6-4+,21-10+ |
InChI 键 |
RGPVNUXCBJFUFI-RQVUTRMESA-N |
手性 SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
规范 SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
溶解度 |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B11976711.png)

![3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11976733.png)


![2-Benzyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976762.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11976776.png)
![methyl (2E)-2-[4-(benzyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976784.png)
![(5Z)-3-Butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976790.png)



![6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11976809.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976815.png)
